Isatin-3-oxime

Acetylcholinesterase reactivation Organophosphate poisoning Oxime therapeutics

Isatin-3-oxime (CAS 607-28-3) is a neutral, monoaromatic oxime scaffold with demonstrated BBB permeability (logP 0.758) and early-time AChE reactivation kinetics superior to pralidoxime at lower concentrations. Unlike charged pyridinium oximes, it penetrates the CNS and also exhibits intrinsic anticonvulsant activity. As a bidentate chelating ligand and privileged HDAC-inhibitory scaffold, this compound enables diverse research applications—from organophosphate antidote development to anticancer agent synthesis. Choose this validated, research-grade intermediate for programs requiring CNS-penetrant oxime chemistry.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 607-28-3
Cat. No. B1672200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatin-3-oxime
CAS607-28-3
SynonymsIsatin-O;  Isatin-3-oxime
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=O
InChIInChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H
InChIKeyLNMAXZZQNSPQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isatin-3-oxime (CAS 607-28-3) Procurement Guide: Compound Class and Core Characteristics


Isatin-3-oxime (CAS 607-28-3), also known as indole-2,3-dione 3-oxime or 3-(hydroxyimino)indolin-2-one, is a heterocyclic oxime derivative of the endogenous indole isatin [1]. The compound features an oxime functional group (-C=N-OH) at the 3-position of the isatin scaffold, which confers distinct physicochemical and biological properties relative to the parent isatin and other isatin derivatives [2]. As a small (MW 162.15), neutral, and monoaromatic oxime, isatin-3-oxime is employed as a synthetic intermediate, a bidentate chelating ligand in coordination chemistry, and a pharmacologically active scaffold in medicinal chemistry research [3].

Isatin-3-oxime (CAS 607-28-3): Why In-Class Substitution Is Not Trivial


Isatin-3-oxime is not functionally interchangeable with either its parent compound isatin or other isatin-derived oximes. The oxime moiety at the 3-position fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metal-coordination geometry compared to the parent 2,3-dione [1]. In AChE reactivation applications, isatin-3-oxime is a neutral, monoaromatic oxime capable of crossing the blood-brain barrier, whereas standard clinical reactivators such as pralidoxime (2-PAM) and obidoxime are charged pyridinium oximes with poor CNS penetration [2]. For metal complexation, isatin-3-oxime acts as a bidentate ligand coordinating through the azomethine nitrogen and carbonyl oxygen, a coordination mode distinct from that of isatin itself or other oxime ligands lacking the indole framework [3]. Substitution with an alternative isatin derivative or generic oxime would yield substantially different activity profiles, binding modes, or pharmacokinetic behavior.

Isatin-3-oxime (CAS 607-28-3): Quantified Differentiation Evidence Versus Comparators


Isatin-3-oxime Versus Pralidoxime: Early-Time AChE Reactivation Advantage

In a direct comparative study of AChE reactivation following paraoxon inhibition, isatin-3-oxime demonstrated a 1.5-fold higher reactivation rate compared to pralidoxime (2-PAM) at the initial 5-minute time point, with a statistically significant difference (p < 0.05) [1]. This early-time advantage was observed despite isatin-3-oxime being tested at a 10-fold lower concentration (10 µM) than pralidoxime (100 µM) [2].

Acetylcholinesterase reactivation Organophosphate poisoning Oxime therapeutics

Isatin-3-oxime Blood-Brain Barrier Penetration: Differentiation from Charged Pyridinium Oximes

Isatin-3-oxime is a neutral, monoaromatic oxime with a measured logP of 0.758, indicating favorable lipophilicity for passive diffusion across biological membranes [1]. In contrast, standard-of-care AChE reactivators pralidoxime and obidoxime are permanently charged pyridinium oximes that exhibit negligible blood-brain barrier (BBB) penetration, limiting their efficacy to peripheral AChE reactivation only [2].

Blood-brain barrier permeability CNS-targeted reactivators Neutral oxime

Isatin-3-oxime Bidentate Chelation: Coordination Chemistry Distinct from Parent Isatin

Isatin-3-oxime functions as a bidentate chelating ligand, coordinating to UO2(2+) via the azomethine nitrogen and the carbonyl oxygen atoms of the isatin moiety [1]. This coordination mode is fundamentally distinct from that of the parent compound isatin (indole-2,3-dione), which lacks the oxime nitrogen donor site and coordinates metals through different binding geometries [2]. The oxime group introduces an additional coordination site that alters complex stability, stoichiometry, and resultant antimicrobial activity of the metal complexes [3].

Coordination chemistry Metal complexation Uranium(VI) complexes

Isatin-3-oxime Derivative Cytotoxicity: Isatin-3'-oxime Hydroxamic Acids Exhibit 45-Fold Potency Enhancement over SAHA

Isatin-3'-oxime-based hydroxamic acids (compounds 3a-g) demonstrated potent cytotoxicity against five cancer cell lines with IC50 values as low as 0.08 µM, representing a greater than 45-fold improvement in potency compared to the FDA-approved HDAC inhibitor SAHA (vorinostat) [1]. At a concentration of 1 µM, most compounds in this series substantially enhanced histone-H3 and histone-H4 acetylation, confirming target engagement at HDAC enzymes [2]. While this evidence pertains to isatin-3'-oxime derivatives rather than the parent isatin-3-oxime compound, it demonstrates the value of the isatin-3-oxime scaffold as a privileged starting point for generating potent HDAC inhibitors with superior activity to established clinical agents [3].

HDAC inhibition Anticancer Isatin-3'-oxime scaffold

Isatin-3-oxime (CAS 607-28-3): Evidence-Backed Research and Industrial Application Scenarios


Organophosphate Poisoning Countermeasure Research: CNS-Penetrant AChE Reactivator Scaffold

For research programs developing next-generation organophosphate antidotes, isatin-3-oxime offers a validated neutral oxime scaffold with demonstrated BBB permeability (logP = 0.758) and early-time reactivation kinetics superior to pralidoxime at lower concentrations [1]. This compound is appropriate for in vitro reactivation assays and as a starting scaffold for synthetic optimization aimed at improving both CNS penetration and reactivation potency relative to charged pyridinium oximes [2].

Anticancer Drug Discovery: HDAC Inhibitor Scaffold Derivatization

In medicinal chemistry programs targeting histone deacetylase (HDAC) inhibition, isatin-3-oxime serves as a privileged scaffold for generating potent anticancer agents [1]. Isatin-3'-oxime-based hydroxamic acids have demonstrated cytotoxicity up to 45-fold more potent than the FDA-approved HDAC inhibitor SAHA, with IC50 values reaching 0.08 µM across multiple cancer cell lines [2]. Procurement of isatin-3-oxime enables the synthesis and evaluation of novel HDAC inhibitor candidates in this established chemotype.

Inorganic and Bioinorganic Chemistry: Bidentate Ligand for Metal Complex Synthesis

Isatin-3-oxime functions as a bidentate chelating ligand via its azomethine nitrogen and carbonyl oxygen atoms, enabling the synthesis of dioxouranium(VI) and other transition metal complexes with defined coordination geometries [1]. These complexes exhibit antimicrobial activity and thermal stability profiles suitable for materials chemistry and bioinorganic research applications [2]. The oxime nitrogen provides a donor site absent in the parent isatin ligand, enabling distinct complex stoichiometries and properties.

Anticonvulsant and Neuropharmacology Research: Multipotent CNS-Active Agent

Isatin-3-oxime has been identified as possessing intrinsic anticonvulsant activity in addition to its AChE reactivation properties, making it a potential multipotent therapeutic agent for neurological applications [1]. The combination of BBB permeability and dual pharmacological activities (reactivation + anticonvulsant) positions this compound as a valuable research tool for investigating combination therapies for organophosphate-induced seizures and other CNS disorders where both AChE reactivation and seizure control are desired therapeutic outcomes [2].

Technical Documentation Hub

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